3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434277
InChI: InChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

CAS No.:

Cat. No.: VC17434277

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol
Standard InChI InChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Standard InChI Key XGVWFRKUIOMWSG-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2(C1C2)O)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Bicyclic Architecture

The compound’s defining feature is its azabicyclo[4.1.0]heptane core, which consists of a seven-membered ring system comprising a cyclohexane ring fused to a cyclopropane ring. The nitrogen atom occupies the bridgehead position (C3), while the hydroxyl group is located at C1 . This arrangement imposes significant steric and electronic constraints, influencing both reactivity and interactions with biological targets.

The benzyl group attached to the nitrogen enhances lipophilicity, potentially improving membrane permeability in drug design applications. Key structural parameters include:

PropertyValue
Molecular formulaC13H17NO\text{C}_{13}\text{H}_{17}\text{NO}
Molecular weight203.28 g/mol
IUPAC name3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol
SMILESOC1C2C(C1)CN(C2)CC3=CC=CC=C3

Stereochemical Considerations

Synthetic Methodologies

Ring-Closing Metathesis (RCM)

A two-step approach, as demonstrated for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , could be adapted:

  • Formation of the bicyclic core: A diene precursor undergoes RCM using a Grubbs catalyst to generate the bicyclic framework.

  • Functionalization: Subsequent oxidation or reduction steps introduce the hydroxyl group at C1.

Cyclopropanation Strategies

Cyclopropane rings are often constructed via [2+1] cycloadditions. For example, a diazo compound could react with an alkene under transition metal catalysis to form the cyclopropane moiety .

Purification and Characterization

Post-synthesis purification typically involves chromatography (silica gel or HPLC) to isolate stereoisomers . Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR data reveal distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm) and the hydroxyl group (δ 1.5–2.5 ppm) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 203.28 .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic benzyl group. Stability studies suggest susceptibility to strong acids or bases, which may cleave the cyclopropane ring or oxidize the hydroxyl group.

Spectroscopic Data

TechniqueKey Features
IR SpectroscopyO-H stretch (3200–3600 cm1^{-1}), C-N stretch (1250–1350 cm1^{-1})
1H^1\text{H} NMR- Cyclopropane H: δ 0.9–1.2 (m)
- Benzylic H: δ 3.7–4.1 (d)
- OH: δ 2.1 (bs)

Reactivity and Functionalization

Hydroxyl Group Reactivity

The C1 hydroxyl group participates in typical alcohol reactions:

  • Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity .

  • Oxidation: Controlled oxidation could yield a ketone, though overoxidation may destabilize the bicyclic core.

Amine Functionalization

The tertiary amine at C3 undergoes alkylation or acylation, enabling diversification of the benzyl substituent. For example, reductive amination could introduce alkyl chains to modulate pharmacokinetic properties .

Challenges and Future Directions

Current limitations include:

  • Stereoselective Synthesis: Improved methods to access enantiopure forms are needed for pharmaceutical applications .

  • Stability Optimization: Derivatives with enhanced resistance to metabolic degradation warrant exploration.

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